

Application Notes and Protocols for Sodium Glutamate Monohydrate in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: *Sodium Glutamate Monohydrate*

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Introduction

Sodium glutamate monohydrate, the sodium salt of the non-essential amino acid L-glutamic acid, is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS).^{[1][2]} Its critical role in mediating fast synaptic transmission, synaptic plasticity, and various other neurological processes makes it an indispensable tool in neuroscience research, particularly in patch clamp electrophysiology.^{[1][3][4]} This technique allows for the direct measurement of ion flow across the cell membrane, providing unparalleled insight into the function of glutamate receptors and their associated signaling pathways.^{[1][3]}

Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate receptors. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that directly mediate ion flux, leading to rapid changes in the postsynaptic membrane potential.^{[2][5]} They are broadly classified into three subtypes based on their selective agonists: α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.^[2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity more slowly through second messenger signaling cascades.^[6]

These application notes provide detailed protocols for utilizing **sodium glutamate monohydrate** in whole-cell patch clamp electrophysiology to study iGluR-mediated currents,

along with a summary of key quantitative data and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Commonly Used Pharmacological Agents for Isolating Glutamate Receptor Subtypes

| Pharmacological Agent | Receptor Action | Concentration (μM) | Common Application Methods |
|-------------------------|--|--------------------|-----------------------------------|
| Agonists | | | |
| L-Glutamate | Non-selective agonist | 100 - 1000 | Bath application, local perfusion |
| (RS)-AMPA | AMPA receptor agonist | 10 - 100 | Bath application, local perfusion |
| NMDA | NMDA receptor agonist | 10 - 100 | Bath application, local perfusion |
| Kainate | Kainate receptor agonist | 1 - 10 | Bath application, local perfusion |
| Antagonists | | | |
| CNQX | AMPA/Kainate receptor antagonist | 10 | Bath application |
| NBQX | AMPA/Kainate receptor antagonist | 8 | Bath application |
| GYKI 52466 | Non-competitive AMPA receptor antagonist | 33 | Bath application |
| D-AP5 (D-APV) | Competitive NMDA receptor antagonist | 25 - 50 | Bath application |
| MK-801 | Non-competitive NMDA receptor antagonist | 10 - 20 | Bath application |
| Channel Blockers | | | |
| Tetrodotoxin (TTX) | Voltage-gated sodium channel blocker | 0.5 - 1 | Bath application |

| | | | |
|-------------|--|----------|------------------|
| Picrotoxin | GABA _A receptor channel blocker | 50 - 100 | Bath application |
| Bicuculline | GABA _A receptor antagonist | 10 - 20 | Bath application |
| Co-agonists | | | |
| Glycine | Co-agonist for NMDA receptors | 1 - 10 | Bath application |
| D-Serine | Co-agonist for NMDA receptors | 10 | Bath application |

Table 2: Typical Electrophysiological Parameters for Recording Glutamate-Evoked Currents

| Parameter | Value | Notes |
|-------------------------------------|-------------------------|--|
| Holding Potential (V _h) | | |
| AMPA/Kainate Currents | -60 to -70 mV | Minimizes NMDA receptor activation due to Mg ²⁺ block. [1] |
| NMDA Currents | +40 mV or -25 to -35 mV | Positive potentials relieve the Mg ²⁺ block. [1] Holding at slightly depolarized potentials can also alleviate the block. [1] |
| External Solution (aCSF) | | |
| NaCl | 125 mM | |
| KCl | 2.5 mM | |
| CaCl ₂ | 2 mM | |
| MgCl ₂ | 1 mM | Can be omitted or lowered for studying NMDA receptors without a voltage-dependent block. |
| NaH ₂ PO ₄ | 1.25 mM | |
| NaHCO ₃ | 25 mM | |
| Glucose | 25 mM | |
| Internal Solution (Pipette) | | |
| K-Gluconate or Cs-Gluconate | 120-140 mM | Cesium is used to block potassium channels, improving voltage clamp quality. |
| HEPES | 10 mM | |
| EGTA or BAPTA | 0.5-10 mM | Chelates intracellular calcium. |
| Mg-ATP | 2-4 mM | |
| Na-GTP | 0.2-0.4 mM | |

| | |
|-----------------|-------|
| Phosphocreatine | 10 mM |
|-----------------|-------|

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of AMPA Receptor-Mediated Currents

This protocol details the steps to record excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors in response to the application of glutamate.

1. Preparation of Solutions:

- Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution as detailed in Table 2.
- Prepare stock solutions of L-Glutamate (100 mM in water), CNQX (10 mM in DMSO), D-AP5 (50 mM in water), and Picrotoxin (50 mM in DMSO).

2. Slice Preparation:

- Acutely prepare brain slices (e.g., hippocampus, cortex) of 250-350 μm thickness using a vibratome in ice-cold, oxygenated (95% O₂ / 5% CO₂) aCSF.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

3. Patch Clamp Recording:

- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Identify a healthy neuron under a microscope with DIC optics.
- Approach the neuron with a borosilicate glass pipette (3-6 M Ω) filled with internal solution.
- Apply gentle positive pressure to the pipette to keep the tip clean.

- Form a gigaohm seal ($>1\text{ G}\Omega$) by applying gentle negative pressure.
- Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
- In voltage-clamp mode, hold the cell at -70 mV.

4. Pharmacological Isolation of AMPA Currents:

- To isolate AMPA receptor-mediated currents, add D-AP5 (50 μM) and picrotoxin (50 μM) to the aCSF to block NMDA and GABA_A receptors, respectively.

5. Glutamate Application and Data Acquisition:

- Use a local perfusion system (e.g., a puffer pipette) to apply L-Glutamate (1 mM) for a short duration (1-5 ms) in the vicinity of the recorded neuron's dendrites.
- Record the resulting inward current, which represents the AMPA receptor-mediated EPSC.
- Wash out the glutamate with the continuous perfusion of aCSF.
- Repeat the application at regular intervals (e.g., every 20 seconds) to obtain a stable baseline response.
- To confirm the current is mediated by AMPA receptors, apply CNQX (10 μM) to the bath, which should block the glutamate-evoked response.

Protocol 2: Whole-Cell Patch Clamp Recording of NMDA Receptor-Mediated Currents

This protocol outlines the procedure for recording NMDA receptor-mediated EPSCs.

1. Preparation of Solutions:

- Prepare aCSF and internal pipette solution. For isolating NMDA currents, it is often beneficial to use a low Mg²⁺ (e.g., 0.1 mM) or Mg²⁺-free aCSF.

- Prepare stock solutions of L-Glutamate (100 mM), CNQX (10 mM), and Glycine (10 mM in water).

2. Slice Preparation and Patch Clamp Recording:

- Follow steps 2.1 to 3.4 from Protocol 1.
- In voltage-clamp mode, hold the cell at +40 mV to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.[\[1\]](#)

3. Pharmacological Isolation of NMDA Currents:

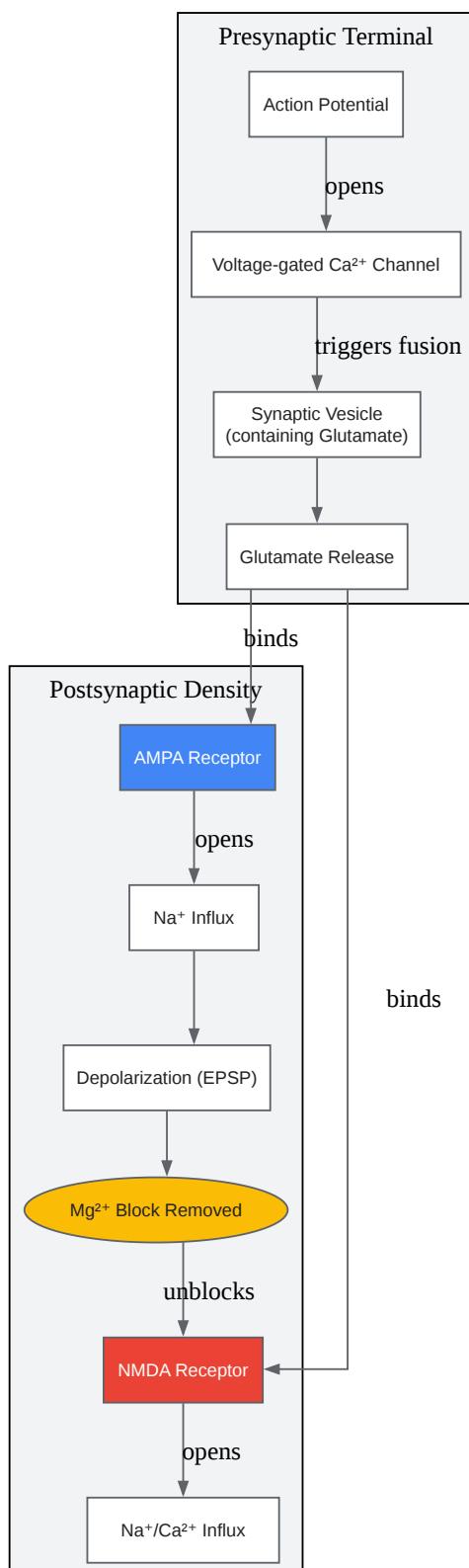
- Add CNQX (10 μ M) and picrotoxin (50 μ M) to the aCSF to block AMPA/kainate and GABA_A receptors, respectively.
- Ensure the presence of a co-agonist, such as glycine (10 μ M) or D-serine (10 μ M), in the aCSF, as it is required for NMDA receptor activation.[\[7\]](#)

4. Glutamate Application and Data Acquisition:

- Apply L-Glutamate (1 mM) locally as described in Protocol 1.
- Record the resulting outward current (at $V_h = +40$ mV), which represents the NMDA receptor-mediated EPSC.
- To confirm the identity of the current, apply D-AP5 (50 μ M) to the bath, which should abolish the response.

Signaling Pathways and Experimental Workflows Glutamatergic Synaptic Transmission

The binding of glutamate to postsynaptic iGluRs initiates a series of events leading to neuronal excitation.

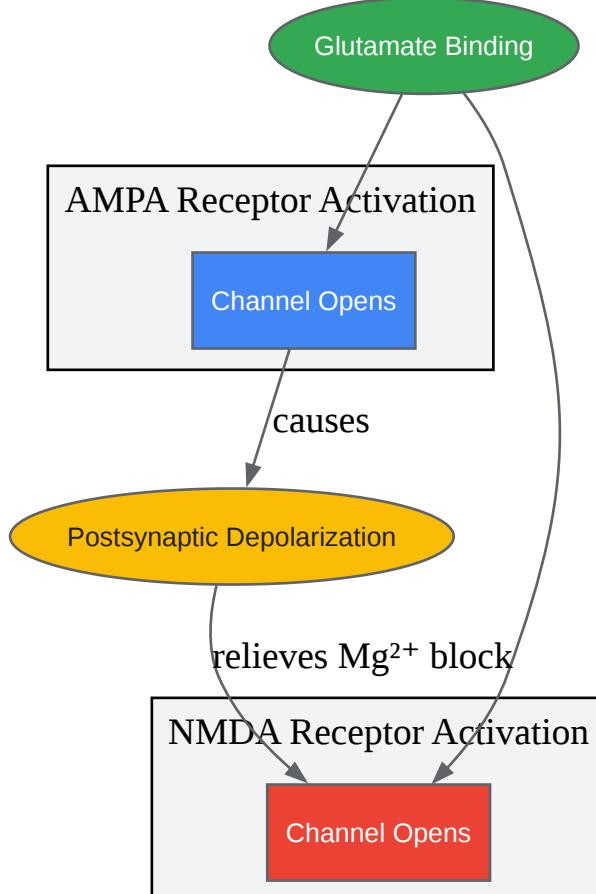
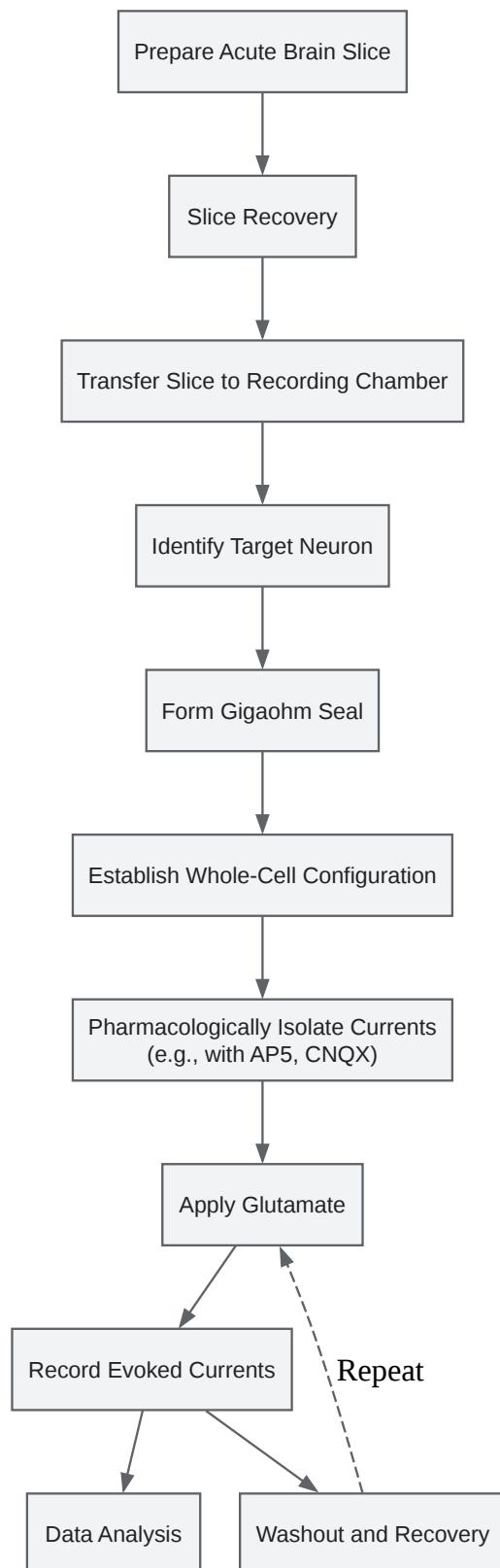


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Caption: Signaling cascade at a glutamatergic synapse.

Experimental Workflow for Whole-Cell Patch Clamp

The following diagram illustrates the general workflow for recording glutamate-evoked currents from a neuron in a brain slice.



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- To cite this document: BenchChem. [Application Notes and Protocols for Sodium Glutamate Monohydrate in Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130435#sodium-glutamate-monohydrate-in-patch-clamp-electrophysiology-protocols>]

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